

# A Comparative Guide to IDH2-Targeted Therapies: Vorasidenib (AG-881) vs. Enasidenib

Author: BenchChem Technical Support Team. Date: December 2025



In the landscape of targeted cancer therapies, inhibitors of mutant isocitrate dehydrogenase (IDH) enzymes have emerged as a significant advancement, particularly for hematologic malignancies and solid tumors harboring these specific genetic alterations. This guide provides an objective comparison of two key players in this field: vorasidenib (**AG-881**), a dual inhibitor of mutant IDH1 and IDH2, and enasidenib, a selective inhibitor of mutant IDH2. The focus is on their efficacy, mechanisms of action, and the experimental data supporting their clinical use for researchers, scientists, and drug development professionals.

## Mechanism of Action: Targeting the Neomorphic Activity of Mutant IDH2

Mutations in the isocitrate dehydrogenase 2 (IDH2) gene lead to a neomorphic enzymatic function, causing the conversion of  $\alpha$ -ketoglutarate ( $\alpha$ -KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2][3] This accumulation of 2-HG competitively inhibits  $\alpha$ -KG-dependent enzymes, including histone and DNA demethylases, leading to epigenetic dysregulation, histone and DNA hypermethylation, and a block in cellular differentiation.[1][2][4] This process is a key driver in the pathogenesis of several cancers, including acute myeloid leukemia (AML) and gliomas.[1][2][5]

Enasidenib is a selective, oral, small-molecule inhibitor that specifically targets mutant IDH2 proteins (variants R140Q, R172S, and R172K).[1][6] By binding to and inhibiting the mutant enzyme, enasidenib reduces 2-HG levels, thereby restoring normal cellular differentiation of hematopoietic progenitor cells.[1][6][7][8]



Vorasidenib (**AG-881**) is a potent, oral, brain-penetrant dual inhibitor of both mutant IDH1 and IDH2 enzymes.[9][10][11] Its mechanism also involves the inhibition of 2-HG production, leading to the induction of cellular differentiation.[9][11] Its ability to cross the blood-brain barrier makes it a promising agent for brain tumors like glioma.[9][10][12]



Click to download full resolution via product page

**Caption:** Signaling pathway of mutant IDH2 and therapeutic intervention.



### **Quantitative Efficacy Data**

The clinical development and approved indications for enasidenib and vorasidenib differ significantly, reflecting their distinct profiles. Enasidenib is primarily established for IDH2-mutant AML, while vorasidenib has shown significant promise in IDH-mutant gliomas.

Table 1: Efficacy of Enasidenib in Relapsed/Refractory IDH2-Mutant AMI

| Clinical<br>Trial / Study                                | Patient<br>Population             | N       | Overall<br>Response<br>Rate (ORR) | Complete<br>Remission<br>(CR) | Median<br>Overall<br>Survival<br>(OS)                  |
|----------------------------------------------------------|-----------------------------------|---------|-----------------------------------|-------------------------------|--------------------------------------------------------|
| Phase I/II<br>(NCT019154<br>98)[2][3][4]<br>[13][14][15] | Relapsed/Ref<br>ractory AML       | 176-239 | 40.3%                             | 19.3%                         | 9.3 months<br>(overall)                                |
| 19.7 months (for patients achieving CR)                  |                                   |         |                                   |                               |                                                        |
| Real-world<br>Study[16]                                  | Relapsed/Ref<br>ractory AML       | 124     | 77%                               | -                             | 11 months                                              |
| IDHENTIFY<br>(Phase III)<br>[14]                         | Older<br>patients with<br>R/R AML | -       | -                                 | -                             | Did not meet primary OS endpoint vs. conventional care |

# Table 2: Efficacy of Vorasidenib (AG-881) in IDH-Mutant Glioma



| Clinical Trial <i>l</i><br>Study                 | Patient<br>Population                               | N   | Objective<br>Response<br>Rate (ORR) | Median<br>Progression-<br>Free Survival<br>(PFS)                               |
|--------------------------------------------------|-----------------------------------------------------|-----|-------------------------------------|--------------------------------------------------------------------------------|
| Phase I<br>(NCT02481154)<br>[10][17]             | Recurrent/Progre<br>ssive Glioma<br>(non-enhancing) | 52  | 18%                                 | 36.8 months                                                                    |
| INDIGO (Phase<br>III,<br>NCT04164901)<br>[5][18] | Grade 2 Glioma                                      | 366 | -                                   | Significantly improved vs. placebo (Reduced risk of progression/deat h by 61%) |

### **Experimental Protocols**

# Enasidenib: Phase I/II Study in Advanced Myeloid Malignancies (NCT01915498)

- Study Design: This was a first-in-human, open-label, dose-escalation and expansion study. [2][4][19]
- Patient Population: Patients with advanced myeloid malignancies harboring an IDH2 mutation, with the largest subgroup being patients with relapsed or refractory AML.[4][19]
   The median age was 67 years.[2]
- Methodology: In the dose-escalation phase, patients received enasidenib orally once or twice daily in continuous 28-day cycles at doses ranging from 50 to 650 mg per day.[4][19]
   The expansion phase utilized a dose of 100 mg once daily, which was selected based on pharmacokinetic, pharmacodynamic profiles, and observed efficacy.[2][15]
- Endpoints: The primary objectives were to determine the maximum tolerated dose (MTD) and assess the safety profile.[15][19] Secondary endpoints included clinical activity, such as overall response rate (ORR), duration of response, and overall survival (OS).[2][15]





Click to download full resolution via product page

Caption: Workflow for the Phase I/II trial of Enasidenib (NCT01915498).



### Vorasidenib: Phase III INDIGO Study (NCT04164901)

- Study Design: A global, multicenter, randomized, double-blind, placebo-controlled study.[5]
   [20][21]
- Patient Population: Patients aged 12 years or older with residual or recurrent Grade 2 oligodendroglioma or astrocytoma with a confirmed IDH1 or IDH2 mutation who have undergone surgery as their only treatment.[20][21]
- Methodology: Approximately 366 patients were randomized in a 1:1 ratio to receive either vorasidenib (originally specified as 50 mg once daily, though the final approved dose may vary) or a matched placebo.[21] Treatment was administered in continuous 28-day cycles. Crossover from the placebo arm to the vorasidenib arm was permitted upon confirmed radiographic disease progression.[21]
- Endpoints: The primary endpoint was radiographic progression-free survival (PFS) as assessed by a blinded independent review committee.[20] A key secondary endpoint was the time to next intervention (TTNI).[18][20]

### **Summary and Conclusion**

While both vorasidenib (**AG-881**) and enasidenib target the oncogenic pathway driven by IDH mutations, they are not direct competitors and have been developed for different therapeutic niches.

- Enasidenib is a selective IDH2 inhibitor approved for adult patients with relapsed or refractory AML harboring an IDH2 mutation.[1][14] It has demonstrated an ability to induce durable remissions and improve survival in this heavily pre-treated population, with an overall response rate of about 40%.[2][3][13]
- Vorasidenib (AG-881) is a dual IDH1 and IDH2 inhibitor with excellent brain penetration,
  making it particularly suitable for central nervous system malignancies.[9][10][12] Its efficacy
  has been most prominently demonstrated in IDH-mutant low-grade glioma, where it
  significantly delays disease progression compared to placebo.[18]

For researchers and clinicians, the choice between these agents is dictated by the specific cancer type and the mutational status (IDH1 vs. IDH2). Enasidenib remains a key therapy for



IDH2-mutant hematologic cancers, whereas vorasidenib represents a major therapeutic advance for patients with IDH-mutant gliomas. Future research may explore the efficacy of vorasidenib in hematologic malignancies or the potential for combination therapies to overcome resistance.[22][23][24]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Enasidenib: An Oral IDH2 Inhibitor for the Treatment of Acute Myeloid Leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enasidenib in Mutant-IDH2 Relapsed or Refractory AML: Results of a Phase 1 Dose-Escalation and Expansion Study [ahdbonline.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ashpublications.org [ashpublications.org]
- 5. Unlocking AG-881: A New Era in Glioma Treatment (INDIGO Trial) OncologyTube [oncologytube.com]
- 6. Enasidenib | C19H17F6N7O | CID 89683805 PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Enasidenib Mesylate? [synapse.patsnap.com]
- 8. The role of enasidenib in the treatment of mutant IDH2 acute myeloid leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. Vorasidenib (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. ascopubs.org [ascopubs.org]



- 16. Real-world clinical outcomes with enasidenib in relapsed or refractory acute myeloid leukemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Vorasidenib, a Dual Inhibitor of Mutant IDH1/2, in Recurrent or Progressive Glioma; Results of a First-in-Human Phase I Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. targetedonc.com [targetedonc.com]
- 19. Enasidenib in mutant IDH2 relapsed or refractory acute myeloid leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 20. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 21. ASCO American Society of Clinical Oncology [asco.org]
- 22. sohoinsider.com [sohoinsider.com]
- 23. ashpublications.org [ashpublications.org]
- 24. Mutant Isocitrate Dehydrogenase Inhibitors as Targeted Cancer Therapeutics PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to IDH2-Targeted Therapies: Vorasidenib (AG-881) vs. Enasidenib]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1574142#comparing-the-efficacy-of-ag-881-and-enasidenib-for-idh2-mutations]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com